N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-oxo-5-phenylpentanamide
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Overview
Description
“N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-oxo-5-phenylpentanamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives show significant antibacterial activity . They can inhibit the growth of bacteria, making them useful in the development of new antibacterial drugs .
Antifungal Activity
Imidazole derivatives also exhibit antifungal properties . They can be used to treat fungal infections, contributing to the field of antifungal drug development .
Anti-inflammatory Activity
Imidazole derivatives have been reported to possess anti-inflammatory properties . They can be used in the treatment of inflammation-related diseases .
Antitumor Activity
Some imidazole derivatives have shown potential as antitumor agents . They can inhibit the growth of tumor cells, providing a new direction for cancer therapy .
Antidiabetic Activity
Imidazole derivatives can also exhibit antidiabetic activity . They can be used in the development of drugs for the treatment of diabetes .
Antiviral Activity
Imidazole derivatives have been found to possess antiviral properties . They can inhibit the replication of viruses, making them potential candidates for antiviral drug development .
Antioxidant Activity
Imidazole derivatives can act as antioxidants . They can neutralize harmful free radicals in the body, contributing to the prevention of diseases caused by oxidative stress .
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives have shown anti-amoebic and antihelmintic activities . They can be used in the treatment of diseases caused by amoebas and helminths .
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that “N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-oxo-5-phenylpentanamide” and similar compounds could have potential applications in the development of new drugs.
properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-5-oxo-5-phenylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-17(16-5-2-1-3-6-16)7-4-8-18(23)20-10-13-24-14-12-21-11-9-19-15-21/h1-3,5-6,9,11,15H,4,7-8,10,12-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIOZKMTPAHLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)NCCOCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-oxo-5-phenylpentanamide |
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